Aurein 1.2

Antibacterial Clinical Isolates MIC/MBC

Aurein 1.2 is the wild-type 13-residue cationic antimicrobial peptide (GLFDIIKKIAESF-NH₂) from Litoria aurea, proven as a dual antibiotic-anticancer standard. Unlike close analogs (Aurein 1.1, 2.2, 3.1), its defined amphipathic α-helix and Phe3/Phe13 membrane anchors deliver reproducible MIC₅₀ of 4 mg/L against MRSA and baseline hemolysis ~5% at 128 µmol/L—essential for SAR benchmarking, carpet-mechanism studies, and selectivity engineering. Substitution invalidates cross-study comparisons. Order high-purity Aurein 1.2 for validated in vitro positive controls and peptidomimetic design.

Molecular Formula C71H114N16O18
Molecular Weight 1479.8 g/mol
Cat. No. B1578168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurein 1.2
Molecular FormulaC71H114N16O18
Molecular Weight1479.8 g/mol
Structural Identifiers
InChIInChI=1S/C71H114N16O18/c1-10-40(6)57(69(103)76-43(9)61(95)78-48(29-30-55(90)91)63(97)84-53(38-88)68(102)81-49(60(75)94)34-44-23-15-13-16-24-44)85-64(98)47(28-20-22-32-73)79-62(96)46(27-19-21-31-72)80-70(104)58(41(7)11-2)87-71(105)59(42(8)12-3)86-67(101)52(36-56(92)93)83-66(100)51(35-45-25-17-14-18-26-45)82-65(99)50(33-39(4)5)77-54(89)37-74/h13-18,23-26,39-43,46-53,57-59,88H,10-12,19-22,27-38,72-74H2,1-9H3,(H2,75,94)(H,76,103)(H,77,89)(H,78,95)(H,79,96)(H,80,104)(H,81,102)(H,82,99)(H,83,100)(H,84,97)(H,85,98)(H,86,101)(H,87,105)(H,90,91)(H,92,93)/t40-,41-,42-,43-,46-,47-,48-,49-,50-,51-,52-,53-,57-,58-,59-/m0/s1
InChIKeyAWQLDRPGVBKULA-MVAQYEFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aurein 1.2: Procurement and Selection Guide for the Amphipathic Alpha-Helical AMP from Australian Tree Frogs


Aurein 1.2 is a 13-residue, cationic antimicrobial peptide (AMP) isolated from the skin secretions of the Australian Bell Frogs Litoria aurea and Litoria raniformis [1]. Characterized by the amino acid sequence GLFDIIKKIAESF-NH₂ and a C-terminal amidation [2], it exhibits a well-defined amphipathic α-helical structure in membrane-mimetic environments, a feature essential for its membrane-disrupting activity [3]. Aurein 1.2 is distinguished within the broader aurein family (aureins 1–3) for its potent, broad-spectrum antibiotic and anticancer bi-functionality, positioning it as a foundational template for AMP development [4].

Aurein 1.2 vs. Analogs: Why Sequence-Level Differences Preclude Simple Substitution in Research


Substituting Aurein 1.2 with a close analog (e.g., Aurein 1.1, Aurein 2.2, or Aurein 3.1) is scientifically unsound due to documented, quantifiable differences in target activity, selectivity, and mechanism of action driven by minor sequence variations. Aurein 1.2's specific 13-residue amphipathic α-helix and dual antimicrobial-anticancer profile are not universally shared among the aurein family [1]. Studies on alanine scanning and targeted mutations reveal that even single-residue changes can drastically alter membrane binding, permeabilization efficiency, and cytotoxic selectivity [2]. Furthermore, its unique mechanism of action, governed by specific phenylalanine residues acting as membrane anchors [3], differentiates its performance from longer pore-forming peptides like Caerin 1.1 or other surface-acting peptides like Citropin 1.1 [4]. Therefore, generic substitution based solely on the 'aurein' or 'AMP' classification risks experimental inconsistency, invalid cross-study comparisons, and flawed structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence: Aurein 1.2 Performance Against Key Comparators


Aurein 1.2 Antimicrobial Potency Against Gram-Positive Clinical Isolates

Aurein 1.2 demonstrates potent bactericidal activity against a panel of Gram-positive nosocomial pathogens, with a MIC₅₀ of 4 mg/L and a MIC₉₀ of 8 mg/L against both methicillin-resistant (MRSA) and methicillin-susceptible (MSSA) S. aureus clinical isolates [1]. This activity is comparable to, or in some cases superior to, standard-of-care antibiotics like minocycline, clarithromycin, and imipenem within the same study [1].

Antibacterial Clinical Isolates MIC/MBC

Aurein 1.2 Anticancer Activity as a Short-Chain Peptide Scaffold

Aurein 1.2 is established as one of the smallest anuran-derived peptides to exhibit both antibiotic and anticancer activities, with documented LC₅₀ values in the 10⁻⁵ to 10⁻⁴ M range against the NCI-60 human tumor cell line panel [1]. This positions it as a uniquely small and potent scaffold for anticancer drug development, distinct from larger peptide counterparts like caerin 1.1 (25 residues) [2].

Anticancer Cytotoxicity Cancer Cell Lines

Aurein 1.2 Selectivity Profile and Hemolytic Activity

Aurein 1.2 exhibits a defined hemolytic profile, which serves as a baseline for evaluating improvements in selectivity achieved by its analogs. Studies report that Aurein 1.2 induces ~5% hemolysis at its MIC (128 µmol/L) against E. coli, with 0% hemolysis observed at lower concentrations (4–32 µmol/L) [1]. This data is critical for comparative studies aiming to engineer analogs with improved therapeutic indices, such as Aurein M2 which demonstrated 11.3-fold higher selectivity against Gram-positive bacteria [2], or α/β-peptide analogs which achieved <5% hemolysis at a 4-fold lower MIC against C. albicans [3].

Selectivity Hemolysis Toxicity

Aurein 1.2's Distinct 'Carpet' Mechanism of Membrane Disruption

Aurein 1.2 acts via a surface-acting 'carpet' mechanism of membrane disruption, which is fundamentally different from the pore-forming mechanisms employed by longer AMPs like Caerin 1.1 [1]. This mechanism is driven by the synergistic action of its two phenylalanine residues (F3 and F13) that act as membrane anchors, not merely by electrostatic charge [2]. In model membrane studies, Aurein 1.2 selectively disrupts bacterial-mimetic membranes at a concentration of 7 µM, while disruption is inhibited by cholesterol in mammalian-mimetic membranes [3]. Mutational analysis shows that deletion of both Phe residues completely abolishes membrane disruption, and single-residue mutants (e.g., ALA13) exhibit only minimal activity [3].

Mechanism of Action Membrane Disruption Carpet Model

Optimized Application Scenarios for Aurein 1.2 in Antimicrobial and Anticancer R&D


Use as a Positive Control and Benchmark for Gram-Positive Antibacterial Activity

Procure Aurein 1.2 as a well-characterized positive control for in vitro antibacterial susceptibility assays against Gram-positive pathogens. Its MIC₅₀ and MIC₉₀ values against MRSA/MSSA clinical isolates (4 and 8 mg/L, respectively) provide a robust and reproducible benchmark for evaluating the potency of novel AMPs or antimicrobial compounds [1]. This allows for standardized cross-study comparisons and reliable activity ranking within your research pipeline.

Scaffold for Structure-Activity Relationship (SAR) Studies and Analog Design

Leverage Aurein 1.2 as a foundational 13-residue α-helical scaffold for SAR and peptidomimetic design campaigns. Its small size minimizes synthesis costs and complexity, while its well-defined structure and known key residues (e.g., Phe3 and Phe13) provide clear starting points for rational modifications [2]. Researchers can use it to systematically explore the impact of residue substitutions, sequence truncations, or incorporation of non-proteinogenic amino acids on antimicrobial, anticancer, and hemolytic activity [3].

Investigating Membrane-Selective Disruption via the Carpet Mechanism

Utilize Aurein 1.2 as a model peptide to study the 'carpet' mechanism of membrane disruption. Its selective permeabilization of bacterial-mimetic membranes at low micromolar concentrations (7 µM) and the defined role of Phe residues make it an ideal tool for biophysical studies employing techniques like quartz crystal microbalance, dye leakage assays, and molecular dynamics simulations [4]. This application is valuable for fundamental research into AMP mechanisms and for screening compounds that modulate this specific pathway.

Baseline for Engineering Improved Selectivity and Reduced Hemolysis

Employ Aurein 1.2 as a reference standard for assessing improvements in therapeutic index (selectivity) and safety profile (hemolysis) in AMP engineering projects. Its baseline hemolytic activity (~5% at 128 µmol/L MIC for E. coli) [5] serves as a clear metric against which the performance of rationally designed analogs (e.g., those with β-amino acid substitutions or stapling modifications) can be quantitatively compared to verify if a novel construct offers a genuine advantage in selectivity over the wild-type sequence [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aurein 1.2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.